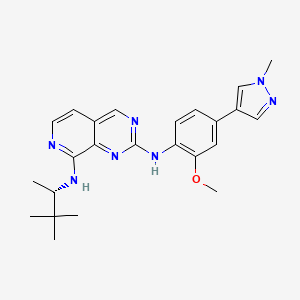

Mps1-IN-7

Description

Propriétés

IUPAC Name |

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJZKALDRPVFSN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mps1-IN-7: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mps1-IN-7 and other closely related Mps1 kinase inhibitors in cancer cells. Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in a variety of human cancers, making it a promising therapeutic target. This guide details the molecular pathways affected by Mps1 inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Core Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

The primary mechanism of action of Mps1 inhibitors is the abrogation of the spindle assembly checkpoint (SAC). Mps1 is a dual-specificity kinase that plays a central role in the SAC by phosphorylating multiple substrates to ensure that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase.

Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately results in cancer cell death:

-

Premature Anaphase Entry: By inhibiting Mps1, compounds like this compound prevent the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This leads to a failure to halt the cell cycle in metaphase, resulting in a premature entry into anaphase, even in the presence of misaligned chromosomes.

-

Chromosome Missegregation and Aneuploidy: The premature and uncontrolled segregation of chromosomes leads to gross aneuploidy, a state of abnormal chromosome numbers.

-

Mitotic Catastrophe and Cell Death: The severe chromosomal abnormalities trigger a form of mitotic catastrophe, an oncosuppressive mechanism that eliminates cells with mitotic defects. This ultimately leads to cell death through apoptosis, often involving the intrinsic mitochondrial pathway. In some contexts, Mps1 inhibition can also induce polyploidy due to failures in cytokinesis.

Signaling Pathways and Cellular Processes Affected

Mps1 inhibition impacts several critical cellular signaling pathways and processes:

-

Spindle Assembly Checkpoint (SAC) Pathway: This is the primary target. This compound and similar inhibitors act as ATP-competitive inhibitors of Mps1 kinase activity.

-

Aurora B Kinase Activity: There is evidence suggesting a link between Mps1 and Aurora B kinase, another key mitotic regulator. Some studies have shown that Mps1 inhibition can lead to decreased Aurora B activity, further contributing to defects in chromosome biorientation.

-

p53-Dependent Post-Mitotic Checkpoint: In cancer cells with wild-type p53, the aneuploidy induced by Mps1 inhibition can activate a post-mitotic checkpoint. This checkpoint, often dependent on the ATM and RAD3-related (ATR) pathway, leads to the activation of the p53-p21 pathway, resulting in a G1 arrest. However, Mps1 inhibitor-induced cell death can occur in both p53 wild-type and p53-deficient cells.

-

PI3K/Akt/mTOR Pathway: Some studies have indicated that Mps1 inhibitors, in combination with other agents, can lead to the dual inhibition of the PI3K/Akt/mTOR and MAPK pathways, suggesting potential synergistic therapeutic strategies.

Visualizing the Mechanism and Experimental Workflow

To illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Quantitative Data on Mps1 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Mps1 inhibitors in different cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (nM) | Reference |

| MPI-0479605 | Mps1 (in vitro) | - | - | 1.8 | |

| Mps-BAY2a | HCT116 | Colon Carcinoma | - | 160 | |

| Mps-BAY2a | SW480 | Colon Carcinoma | - | >10,000 | |

| Mps-BAY2a | HT29 | Colon Carcinoma | - | 350 | |

| Mps-BAY2a | LoVo | Colon Carcinoma | - | 250 | |

| Mps1-IN-1 | HCT116 | Colorectal | 96 hours | ~5,000-10,000 | |

| Compound-9 | 61 Gastric Cancer Cell Lines | Gastric Cancer | - | Sensitive: <100, Moderate: 100-10,000, Resistant: >10,000 | |

| BAY 1161909 | (in vitro) | - | - | Low nM | |

| BAY 1217389 | (in vitro) | - | - | Low nM |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Mps1 inhibitors.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Mps1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation status following Mps1 inhibitor treatment.

-

Cell Lysis: Plate and treat cells with the Mps1 inhibitor as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Total Mps1/TTK

-

Phospho-Mps1/TTK

-

Mad2

-

BubR1

-

Cyclin B1

-

Phospho-Histone H3 (a mitotic marker)

-

Cleaved PARP (an apoptosis marker)

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effects of Mps1 inhibitors on cell cycle progression.

-

Cell Preparation: Culture and treat cells with the Mps1 inhibitor for the desired duration.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis) and polyploid populations.

Conclusion

This compound and other Mps1 inhibitors represent a promising class of anti-cancer agents that exploit the reliance of cancer cells on a functional spindle assembly checkpoint. By inducing mitotic catastrophe through the disruption of this critical cell cycle control mechanism, these inhibitors lead to selective cancer cell death. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Mps1 inhibition in oncology. The synergistic effects observed with other anti-cancer drugs, such as taxanes, further highlight the potential for combination therapies to overcome drug resistance and improve patient outcomes.

Mps1-IN-7: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mps1-IN-7 and other closely related Mps1 kinase inhibitors in cancer cells. Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is a common feature in a variety of human cancers, making it a promising therapeutic target. This guide details the molecular pathways affected by Mps1 inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes involved.

Core Mechanism of Action: Disruption of the Spindle Assembly Checkpoint

The primary mechanism of action of Mps1 inhibitors is the abrogation of the spindle assembly checkpoint (SAC). Mps1 is a dual-specificity kinase that plays a central role in the SAC by phosphorylating multiple substrates to ensure that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase.

Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately results in cancer cell death:

-

Premature Anaphase Entry: By inhibiting Mps1, compounds like this compound prevent the recruitment of essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores. This leads to a failure to halt the cell cycle in metaphase, resulting in a premature entry into anaphase, even in the presence of misaligned chromosomes.

-

Chromosome Missegregation and Aneuploidy: The premature and uncontrolled segregation of chromosomes leads to gross aneuploidy, a state of abnormal chromosome numbers.

-

Mitotic Catastrophe and Cell Death: The severe chromosomal abnormalities trigger a form of mitotic catastrophe, an oncosuppressive mechanism that eliminates cells with mitotic defects. This ultimately leads to cell death through apoptosis, often involving the intrinsic mitochondrial pathway. In some contexts, Mps1 inhibition can also induce polyploidy due to failures in cytokinesis.

Signaling Pathways and Cellular Processes Affected

Mps1 inhibition impacts several critical cellular signaling pathways and processes:

-

Spindle Assembly Checkpoint (SAC) Pathway: This is the primary target. This compound and similar inhibitors act as ATP-competitive inhibitors of Mps1 kinase activity.

-

Aurora B Kinase Activity: There is evidence suggesting a link between Mps1 and Aurora B kinase, another key mitotic regulator. Some studies have shown that Mps1 inhibition can lead to decreased Aurora B activity, further contributing to defects in chromosome biorientation.

-

p53-Dependent Post-Mitotic Checkpoint: In cancer cells with wild-type p53, the aneuploidy induced by Mps1 inhibition can activate a post-mitotic checkpoint. This checkpoint, often dependent on the ATM and RAD3-related (ATR) pathway, leads to the activation of the p53-p21 pathway, resulting in a G1 arrest. However, Mps1 inhibitor-induced cell death can occur in both p53 wild-type and p53-deficient cells.

-

PI3K/Akt/mTOR Pathway: Some studies have indicated that Mps1 inhibitors, in combination with other agents, can lead to the dual inhibition of the PI3K/Akt/mTOR and MAPK pathways, suggesting potential synergistic therapeutic strategies.

Visualizing the Mechanism and Experimental Workflow

To illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Quantitative Data on Mps1 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Mps1 inhibitors in different cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | Assay Duration | IC50 / GI50 (nM) | Reference |

| MPI-0479605 | Mps1 (in vitro) | - | - | 1.8 | |

| Mps-BAY2a | HCT116 | Colon Carcinoma | - | 160 | |

| Mps-BAY2a | SW480 | Colon Carcinoma | - | >10,000 | |

| Mps-BAY2a | HT29 | Colon Carcinoma | - | 350 | |

| Mps-BAY2a | LoVo | Colon Carcinoma | - | 250 | |

| Mps1-IN-1 | HCT116 | Colorectal | 96 hours | ~5,000-10,000 | |

| Compound-9 | 61 Gastric Cancer Cell Lines | Gastric Cancer | - | Sensitive: <100, Moderate: 100-10,000, Resistant: >10,000 | |

| BAY 1161909 | (in vitro) | - | - | Low nM | |

| BAY 1217389 | (in vitro) | - | - | Low nM |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Mps1 inhibitors.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the Mps1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting

This protocol is for analyzing changes in protein expression and phosphorylation status following Mps1 inhibitor treatment.

-

Cell Lysis: Plate and treat cells with the Mps1 inhibitor as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Total Mps1/TTK

-

Phospho-Mps1/TTK

-

Mad2

-

BubR1

-

Cyclin B1

-

Phospho-Histone H3 (a mitotic marker)

-

Cleaved PARP (an apoptosis marker)

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effects of Mps1 inhibitors on cell cycle progression.

-

Cell Preparation: Culture and treat cells with the Mps1 inhibitor for the desired duration.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis) and polyploid populations.

Conclusion

This compound and other Mps1 inhibitors represent a promising class of anti-cancer agents that exploit the reliance of cancer cells on a functional spindle assembly checkpoint. By inducing mitotic catastrophe through the disruption of this critical cell cycle control mechanism, these inhibitors lead to selective cancer cell death. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Mps1 inhibition in oncology. The synergistic effects observed with other anti-cancer drugs, such as taxanes, further highlight the potential for combination therapies to overcome drug resistance and improve patient outcomes.

A Technical Guide to the Biological Function of Mps1 Kinase and its Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Mps1-IN-7" was not found in the available literature. This guide provides a comprehensive overview of the biological function of the Monopolar spindle 1 (Mps1) kinase and the effects of its inhibition, drawing upon data from well-characterized Mps1 inhibitors.

Core Biological Functions of Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in cell division.[1][2] Its functions are multifaceted and essential for maintaining genomic integrity.

1.1. Spindle Assembly Checkpoint (SAC) Activation and Regulation: Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1's role in the SAC involves:

-

Kinetochore Recruitment of SAC Proteins: Mps1 facilitates the recruitment of essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[3][5]

-

Phosphorylation of Key Substrates: Mps1 phosphorylates several key proteins to initiate and maintain the checkpoint signal. A primary target is the kinetochore scaffold protein Knl1 (also known as Spc105), which, upon phosphorylation, recruits other SAC components like Bub1 and Bub3.[6]

-

Catalysis of Mad2 Conformation Change: Mps1 activity is required for the conversion of the "open" conformation of Mad2 (O-Mad2) to its "closed" conformation (C-Mad2), a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[7]

1.2. Chromosome Biorientation and Error Correction: Mps1 is integral to the "error correction mechanism," which resolves improper attachments between kinetochores and microtubules.[2][6] This process ensures that sister chromatids are attached to microtubules from opposite spindle poles (biorientation). Mps1 acts in concert with other kinases, such as Aurora B, to destabilize incorrect attachments, allowing for another opportunity to form correct connections.[6][8]

1.3. Centrosome Duplication: The role of Mps1 in centrosome duplication is a subject of some debate in mammalian cells.[3] While initial studies in yeast identified Mps1 as essential for spindle pole body (the yeast equivalent of a centrosome) duplication, some studies with Mps1 inhibitors in human cells have not observed significant defects in centrosome duplication.[3][4]

Quantitative Data on Mps1 Inhibitors

Several small molecule inhibitors have been developed to probe the function of Mps1 and as potential anticancer agents. The following table summarizes key quantitative data for some of these inhibitors.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell-based Potency | Reference |

| PF-7006 | Mps1 | Kinase Assay | 0.27 ± 0.06 | - | - | [9] |

| PF-3837 | Mps1 | Kinase Assay | 0.33 ± 0.04 | - | - | [9] |

| RMS-07 | Mps1 | Biochemical Assay | - | Potent | Potent cellular target engagement | [10] |

Signaling Pathways and Experimental Workflows

3.1. Mps1 Signaling in the Spindle Assembly Checkpoint

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

3.2. Experimental Workflow for Assessing Mps1 Inhibition

Caption: A typical experimental workflow to evaluate the cellular effects of an Mps1 inhibitor.

Detailed Experimental Protocols

4.1. Immunofluorescence for Kinetochore Protein Localization

This protocol is adapted from studies investigating the effects of Mps1 inhibition on the recruitment of checkpoint proteins.[3]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) on coverslips. Synchronize cells in mitosis using a thymidine (B127349) block followed by release. Treat with the Mps1 inhibitor at the desired concentration for a specified time before fixation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with 3% BSA in PBS for 1 hour. Incubate with primary antibodies against kinetochore markers (e.g., CREST) and the protein of interest (e.g., Mad2) overnight at 4°C.

-

Secondary Antibody Incubation and Mounting: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain DNA with DAPI. Mount the coverslips on slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or wide-field fluorescence microscope. Quantify the fluorescence intensity of the protein of interest at the kinetochores.

4.2. Western Blotting for Phosphorylation Status

This protocol is used to assess the impact of Mps1 inhibition on the phosphorylation of its substrates or downstream effectors.[3]

-

Cell Lysis: Treat mitotic cells with the Mps1 inhibitor. Collect the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Histone H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

4.3. Live-Cell Imaging for Mitotic Progression

This technique allows for the direct observation of the effects of Mps1 inhibition on the timing of mitosis and chromosome segregation.[3]

-

Cell Line and Culture: Use a cell line stably expressing a fluorescently tagged protein that marks a cellular structure of interest (e.g., H2B-GFP to visualize chromosomes).

-

Imaging Setup: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 using a stage-top incubator on the microscope.

-

Treatment and Imaging: Add the Mps1 inhibitor to the culture medium just before starting the time-lapse acquisition. Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Analysis: Analyze the resulting image series to determine the duration of different mitotic phases (e.g., from nuclear envelope breakdown to anaphase onset) and to score for any abnormalities in chromosome alignment and segregation.

Conclusion

Mps1 kinase is a master regulator of mitotic fidelity, with indispensable roles in the spindle assembly checkpoint and chromosome biorientation. Its inhibition leads to a cascade of cellular defects, including SAC override, premature anaphase entry, chromosome missegregation, and ultimately, cell death. These characteristics have positioned Mps1 as a promising target for cancer therapy, and the ongoing development and characterization of specific Mps1 inhibitors are crucial for advancing our understanding of its complex biological functions and for the development of novel therapeutic strategies.

References

- 1. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mps1: A new referee in a game of cellular tug-of-war | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Function of Mps1 Kinase and its Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Mps1-IN-7" was not found in the available literature. This guide provides a comprehensive overview of the biological function of the Monopolar spindle 1 (Mps1) kinase and the effects of its inhibition, drawing upon data from well-characterized Mps1 inhibitors.

Core Biological Functions of Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in cell division.[1][2] Its functions are multifaceted and essential for maintaining genomic integrity.

1.1. Spindle Assembly Checkpoint (SAC) Activation and Regulation: Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the mitotic spindle.[4] Mps1's role in the SAC involves:

-

Kinetochore Recruitment of SAC Proteins: Mps1 facilitates the recruitment of essential SAC proteins, including Mad1 and Mad2, to unattached kinetochores.[3][5]

-

Phosphorylation of Key Substrates: Mps1 phosphorylates several key proteins to initiate and maintain the checkpoint signal. A primary target is the kinetochore scaffold protein Knl1 (also known as Spc105), which, upon phosphorylation, recruits other SAC components like Bub1 and Bub3.[6]

-

Catalysis of Mad2 Conformation Change: Mps1 activity is required for the conversion of the "open" conformation of Mad2 (O-Mad2) to its "closed" conformation (C-Mad2), a critical step in the assembly of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[7]

1.2. Chromosome Biorientation and Error Correction: Mps1 is integral to the "error correction mechanism," which resolves improper attachments between kinetochores and microtubules.[2][6] This process ensures that sister chromatids are attached to microtubules from opposite spindle poles (biorientation). Mps1 acts in concert with other kinases, such as Aurora B, to destabilize incorrect attachments, allowing for another opportunity to form correct connections.[6][8]

1.3. Centrosome Duplication: The role of Mps1 in centrosome duplication is a subject of some debate in mammalian cells.[3] While initial studies in yeast identified Mps1 as essential for spindle pole body (the yeast equivalent of a centrosome) duplication, some studies with Mps1 inhibitors in human cells have not observed significant defects in centrosome duplication.[3][4]

Quantitative Data on Mps1 Inhibitors

Several small molecule inhibitors have been developed to probe the function of Mps1 and as potential anticancer agents. The following table summarizes key quantitative data for some of these inhibitors.

| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell-based Potency | Reference |

| PF-7006 | Mps1 | Kinase Assay | 0.27 ± 0.06 | - | - | [9] |

| PF-3837 | Mps1 | Kinase Assay | 0.33 ± 0.04 | - | - | [9] |

| RMS-07 | Mps1 | Biochemical Assay | - | Potent | Potent cellular target engagement | [10] |

Signaling Pathways and Experimental Workflows

3.1. Mps1 Signaling in the Spindle Assembly Checkpoint

Caption: Mps1 signaling cascade at an unattached kinetochore to activate the Spindle Assembly Checkpoint.

3.2. Experimental Workflow for Assessing Mps1 Inhibition

Caption: A typical experimental workflow to evaluate the cellular effects of an Mps1 inhibitor.

Detailed Experimental Protocols

4.1. Immunofluorescence for Kinetochore Protein Localization

This protocol is adapted from studies investigating the effects of Mps1 inhibition on the recruitment of checkpoint proteins.[3]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) on coverslips. Synchronize cells in mitosis using a thymidine block followed by release. Treat with the Mps1 inhibitor at the desired concentration for a specified time before fixation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking and Antibody Incubation: Block non-specific antibody binding with 3% BSA in PBS for 1 hour. Incubate with primary antibodies against kinetochore markers (e.g., CREST) and the protein of interest (e.g., Mad2) overnight at 4°C.

-

Secondary Antibody Incubation and Mounting: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain DNA with DAPI. Mount the coverslips on slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a confocal or wide-field fluorescence microscope. Quantify the fluorescence intensity of the protein of interest at the kinetochores.

4.2. Western Blotting for Phosphorylation Status

This protocol is used to assess the impact of Mps1 inhibition on the phosphorylation of its substrates or downstream effectors.[3]

-

Cell Lysis: Treat mitotic cells with the Mps1 inhibitor. Collect the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Histone H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

4.3. Live-Cell Imaging for Mitotic Progression

This technique allows for the direct observation of the effects of Mps1 inhibition on the timing of mitosis and chromosome segregation.[3]

-

Cell Line and Culture: Use a cell line stably expressing a fluorescently tagged protein that marks a cellular structure of interest (e.g., H2B-GFP to visualize chromosomes).

-

Imaging Setup: Plate the cells in a glass-bottom dish suitable for live-cell imaging. Maintain the cells at 37°C and 5% CO2 using a stage-top incubator on the microscope.

-

Treatment and Imaging: Add the Mps1 inhibitor to the culture medium just before starting the time-lapse acquisition. Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours.

-

Data Analysis: Analyze the resulting image series to determine the duration of different mitotic phases (e.g., from nuclear envelope breakdown to anaphase onset) and to score for any abnormalities in chromosome alignment and segregation.

Conclusion

Mps1 kinase is a master regulator of mitotic fidelity, with indispensable roles in the spindle assembly checkpoint and chromosome biorientation. Its inhibition leads to a cascade of cellular defects, including SAC override, premature anaphase entry, chromosome missegregation, and ultimately, cell death. These characteristics have positioned Mps1 as a promising target for cancer therapy, and the ongoing development and characterization of specific Mps1 inhibitors are crucial for advancing our understanding of its complex biological functions and for the development of novel therapeutic strategies.

References

- 1. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mps1: A new referee in a game of cellular tug-of-war | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Mps1-IN-7: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-7 is a potent inhibitor of Mps1 kinase activity. This technical guide provides an in-depth overview of the cellular targets and signaling pathways of this compound, supported by quantitative data and detailed experimental protocols.

This compound: Potency and Cellular Effects

This compound demonstrates significant potency in inhibiting Mps1 kinase and the growth of various cancer cell lines. The available quantitative data for this compound is summarized in the tables below.

| Parameter | Value (µM) | Target/Cell Line |

| IC50 | 0.020 | Mps1 Kinase |

| GI50 | 0.065 | SW620 (Colon Cancer) |

| 0.068 | CAL51 (Breast Cancer) | |

| 0.25 | Miapaca-2 (Pancreatic Cancer) | |

| 0.110 | RMG1 (Ovarian Cancer) |

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) against Mps1 kinase and the growth inhibition (GI50) in various cancer cell lines highlight the potency of this compound.

Core Signaling Pathway of Mps1

Figure 1: Mps1 Signaling Pathway. This diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the inhibitory action of this compound.

Key Cellular Targets of Mps1:

-

Knl1 (Spc105/Spc7): Mps1 phosphorylates the MELT (Met-Glu-Leu-Thr) repeats on the kinetochore scaffold protein Knl1.[2] This phosphorylation event serves as a docking site for the Bub1/Bub3 complex, a critical step in SAC activation.[2]

-

Bub1: After its recruitment to Knl1, Bub1 is further phosphorylated by Mps1. This phosphorylation is crucial for the subsequent recruitment of Mad1.[3]

-

Mad1: Mps1-mediated phosphorylation of Mad1 is a key step in the catalytic amplification of the "wait anaphase" signal, leading to the formation of the Mitotic Checkpoint Complex (MCC).[3]

-

Aurora B: Mps1 is involved in the activation of Aurora B kinase, another key mitotic regulator responsible for correcting improper kinetochore-microtubule attachments.[4] There is a feedback loop where Aurora B also promotes the localization of Mps1 to the kinetochore.[4]

Inhibition of Mps1 by this compound is expected to disrupt this entire signaling cascade, leading to a failure to recruit SAC components to unattached kinetochores, premature sister chromatid separation, and ultimately, aneuploidy and cell death in cancer cells.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize Mps1 inhibitors like this compound.

In Vitro Mps1 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on Mps1 kinase activity.

Figure 2: In Vitro Kinase Assay Workflow. A generalized workflow for determining the IC50 of an inhibitor against Mps1 kinase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein - MBP), and kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation: Start the kinase reaction by adding ATP, often radiolabeled with γ-³²P.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Immunofluorescence Microscopy of Kinetochore Proteins

This technique allows for the visualization and quantification of the localization of Mps1 and its downstream targets at kinetochores in response to inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time. A microtubule-depolymerizing agent (e.g., nocodazole) can be used to enrich for cells with unattached kinetochores.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the protein of interest (e.g., anti-Mps1, anti-phospho-Knl1, anti-Bub1) and a kinetochore marker (e.g., anti-centromere antibody - ACA/CREST).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium and acquire images using a high-resolution fluorescence microscope.

-

Image Analysis:

-

Identify kinetochores based on the ACA/CREST signal.

-

Measure the fluorescence intensity of the protein of interest at each kinetochore.

-

Normalize the intensity of the protein of interest to the intensity of the kinetochore marker.

-

Compare the normalized intensities between control and this compound treated cells.

-

Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Mps1 targets and protein-protein interactions within the SAC pathway.

Figure 3: Immunoprecipitation and Western Blotting Workflow. This diagram outlines the key steps to analyze the effect of this compound on target protein phosphorylation.

Protocol:

-

Cell Lysis: Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-Bub1).

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with a primary antibody against a phosphorylated form of the target protein (e.g., anti-phospho-Bub1) or an interacting partner.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to assess changes in phosphorylation or protein-protein interactions.

-

Conclusion

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action is centered on the disruption of the spindle assembly checkpoint, a critical pathway for maintaining genomic integrity. While direct quantitative data on the modulation of Mps1's downstream targets by this compound is currently limited in publicly available literature, the established signaling cascade provides a strong foundation for understanding its cellular effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of Mps1 inhibition by this compound and to explore its therapeutic potential. Further studies are warranted to quantitatively assess the impact of this compound on the phosphorylation of Knl1, Bub1, and Mad1, which will provide a more complete picture of its mechanism of action and aid in the development of this and other Mps1 inhibitors as cancer therapeutics.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-7: A Technical Guide to its Cellular Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 has been implicated in tumorigenesis, making it an attractive target for cancer therapy. Mps1-IN-7 is a potent inhibitor of Mps1 kinase activity. This technical guide provides an in-depth overview of the cellular targets and signaling pathways of this compound, supported by quantitative data and detailed experimental protocols.

This compound: Potency and Cellular Effects

This compound demonstrates significant potency in inhibiting Mps1 kinase and the growth of various cancer cell lines. The available quantitative data for this compound is summarized in the tables below.

| Parameter | Value (µM) | Target/Cell Line |

| IC50 | 0.020 | Mps1 Kinase |

| GI50 | 0.065 | SW620 (Colon Cancer) |

| 0.068 | CAL51 (Breast Cancer) | |

| 0.25 | Miapaca-2 (Pancreatic Cancer) | |

| 0.110 | RMG1 (Ovarian Cancer) |

Table 1: In Vitro Potency of this compound. The half-maximal inhibitory concentration (IC50) against Mps1 kinase and the growth inhibition (GI50) in various cancer cell lines highlight the potency of this compound.

Core Signaling Pathway of Mps1

Figure 1: Mps1 Signaling Pathway. This diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the inhibitory action of this compound.

Key Cellular Targets of Mps1:

-

Knl1 (Spc105/Spc7): Mps1 phosphorylates the MELT (Met-Glu-Leu-Thr) repeats on the kinetochore scaffold protein Knl1.[2] This phosphorylation event serves as a docking site for the Bub1/Bub3 complex, a critical step in SAC activation.[2]

-

Bub1: After its recruitment to Knl1, Bub1 is further phosphorylated by Mps1. This phosphorylation is crucial for the subsequent recruitment of Mad1.[3]

-

Mad1: Mps1-mediated phosphorylation of Mad1 is a key step in the catalytic amplification of the "wait anaphase" signal, leading to the formation of the Mitotic Checkpoint Complex (MCC).[3]

-

Aurora B: Mps1 is involved in the activation of Aurora B kinase, another key mitotic regulator responsible for correcting improper kinetochore-microtubule attachments.[4] There is a feedback loop where Aurora B also promotes the localization of Mps1 to the kinetochore.[4]

Inhibition of Mps1 by this compound is expected to disrupt this entire signaling cascade, leading to a failure to recruit SAC components to unattached kinetochores, premature sister chromatid separation, and ultimately, aneuploidy and cell death in cancer cells.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize Mps1 inhibitors like this compound.

In Vitro Mps1 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on Mps1 kinase activity.

Figure 2: In Vitro Kinase Assay Workflow. A generalized workflow for determining the IC50 of an inhibitor against Mps1 kinase.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein - MBP), and kinase buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation: Start the kinase reaction by adding ATP, often radiolabeled with γ-³²P.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Quantification: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.

-

IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Quantitative Immunofluorescence Microscopy of Kinetochore Proteins

This technique allows for the visualization and quantification of the localization of Mps1 and its downstream targets at kinetochores in response to inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control for the desired time. A microtubule-depolymerizing agent (e.g., nocodazole) can be used to enrich for cells with unattached kinetochores.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against the protein of interest (e.g., anti-Mps1, anti-phospho-Knl1, anti-Bub1) and a kinetochore marker (e.g., anti-centromere antibody - ACA/CREST).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium and acquire images using a high-resolution fluorescence microscope.

-

Image Analysis:

-

Identify kinetochores based on the ACA/CREST signal.

-

Measure the fluorescence intensity of the protein of interest at each kinetochore.

-

Normalize the intensity of the protein of interest to the intensity of the kinetochore marker.

-

Compare the normalized intensities between control and this compound treated cells.

-

Immunoprecipitation and Western Blotting

This method is used to assess the phosphorylation status of Mps1 targets and protein-protein interactions within the SAC pathway.

Figure 3: Immunoprecipitation and Western Blotting Workflow. This diagram outlines the key steps to analyze the effect of this compound on target protein phosphorylation.

Protocol:

-

Cell Lysis: Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to the protein of interest (e.g., anti-Bub1).

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with a primary antibody against a phosphorylated form of the target protein (e.g., anti-phospho-Bub1) or an interacting partner.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to assess changes in phosphorylation or protein-protein interactions.

-

Conclusion

This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity in various cancer cell lines. Its mechanism of action is centered on the disruption of the spindle assembly checkpoint, a critical pathway for maintaining genomic integrity. While direct quantitative data on the modulation of Mps1's downstream targets by this compound is currently limited in publicly available literature, the established signaling cascade provides a strong foundation for understanding its cellular effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of Mps1 inhibition by this compound and to explore its therapeutic potential. Further studies are warranted to quantitatively assess the impact of this compound on the phosphorylation of Knl1, Bub1, and Mad1, which will provide a more complete picture of its mechanism of action and aid in the development of this and other Mps1 inhibitors as cancer therapeutics.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mad1 kinetochore recruitment by Mps1-mediated phosphorylation of Bub1 signals the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]

Mps1-IN-7: A Technical Guide to a Potent Mps1 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3] Mps1-IN-7, also known as CCT271850, is a potent and selective inhibitor of Mps1 kinase.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its discovery was the result of a medicinal chemistry program aimed at developing potent and selective Mps1 inhibitors.[5] The chemical name for this compound is 3-((6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-c]pyridazin-3-yl)amino)-N,N-dimethylbenzamide. The synthesis of related pyridazine (B1198779) derivatives often involves the condensation of a hydrazine (B178648) with a dicarbonyl compound to form the pyridazine ring, followed by functional group interconversions to introduce the desired substituents.

Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[8][9] When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby halting the cell cycle in metaphase.[10][11]

Caption: Mps1 signaling at unattached kinetochores leads to the inhibition of anaphase.

Quantitative Data

This compound demonstrates potent inhibition of Mps1 kinase activity and cellular proliferation. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (µM) | Reference |

| Mps1 | 0.020 | MedChemExpress |

| Mps1 (biochemical) | 0.004 | [5] |

| Mps1 (autophosphorylation in cells) | 0.07 | [5] |

| JNK1 | 0.11 | MedChemExpress |

| JNK2 | 0.22 | MedChemExpress |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | GI50 (µM) | Reference |

| SW620 (colon carcinoma) | 0.065 | MedChemExpress |

| CAL51 (breast cancer) | 0.068 | MedChemExpress |

| Miapaca-2 (pancreatic cancer) | 0.25 | MedChemExpress |

| RMG1 (ovarian cancer) | 0.110 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound have not been published. However, the following are representative protocols for key assays used to evaluate Mps1 inhibitors.

In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Mps1 kinase.

Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ATP

-

Mps1 substrate (e.g., a synthetic peptide)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the Mps1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[3]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (MTT) Assay (Representative Protocol)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][13][14]

Materials:

-

Cancer cell lines (e.g., SW620, CAL51)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

-

96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the log of the compound concentration.

Experimental Workflow

The general workflow for the discovery and characterization of a kinase inhibitor like this compound involves several stages, from initial screening to in vivo efficacy studies.

Caption: A simplified workflow for the development of a targeted kinase inhibitor.

Conclusion

This compound (CCT271850) is a potent and selective inhibitor of Mps1 kinase with demonstrated activity in both biochemical and cellular assays.[4][5] Its ability to disrupt the spindle assembly checkpoint and inhibit the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While detailed information on its synthesis and discovery is limited in the public domain, the available data and the general understanding of Mps1's role in cancer provide a strong rationale for further investigation of this and other Mps1 inhibitors in oncology drug development.

References

- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 3. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 細胞計數與健康分析 [sigmaaldrich.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Mps1-IN-7: A Technical Guide to a Potent Mps1 Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3] Mps1-IN-7, also known as CCT271850, is a potent and selective inhibitor of Mps1 kinase.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its discovery was the result of a medicinal chemistry program aimed at developing potent and selective Mps1 inhibitors.[5] The chemical name for this compound is 3-((6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-c]pyridazin-3-yl)amino)-N,N-dimethylbenzamide. The synthesis of related pyridazine derivatives often involves the condensation of a hydrazine with a dicarbonyl compound to form the pyridazine ring, followed by functional group interconversions to introduce the desired substituents.

Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[8][9] When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby halting the cell cycle in metaphase.[10][11]

Caption: Mps1 signaling at unattached kinetochores leads to the inhibition of anaphase.

Quantitative Data

This compound demonstrates potent inhibition of Mps1 kinase activity and cellular proliferation. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (µM) | Reference |

| Mps1 | 0.020 | MedChemExpress |

| Mps1 (biochemical) | 0.004 | [5] |

| Mps1 (autophosphorylation in cells) | 0.07 | [5] |

| JNK1 | 0.11 | MedChemExpress |

| JNK2 | 0.22 | MedChemExpress |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | GI50 (µM) | Reference |

| SW620 (colon carcinoma) | 0.065 | MedChemExpress |

| CAL51 (breast cancer) | 0.068 | MedChemExpress |

| Miapaca-2 (pancreatic cancer) | 0.25 | MedChemExpress |

| RMG1 (ovarian cancer) | 0.110 | MedChemExpress |

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound have not been published. However, the following are representative protocols for key assays used to evaluate Mps1 inhibitors.

In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Mps1 kinase.

Materials:

-

Recombinant human Mps1 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

ATP

-

Mps1 substrate (e.g., a synthetic peptide)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the Mps1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]

-

Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[3]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Cell Viability (MTT) Assay (Representative Protocol)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][13][14]

Materials:

-

Cancer cell lines (e.g., SW620, CAL51)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

-

96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the log of the compound concentration.

Experimental Workflow

The general workflow for the discovery and characterization of a kinase inhibitor like this compound involves several stages, from initial screening to in vivo efficacy studies.

Caption: A simplified workflow for the development of a targeted kinase inhibitor.

Conclusion

This compound (CCT271850) is a potent and selective inhibitor of Mps1 kinase with demonstrated activity in both biochemical and cellular assays.[4][5] Its ability to disrupt the spindle assembly checkpoint and inhibit the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While detailed information on its synthesis and discovery is limited in the public domain, the available data and the general understanding of Mps1's role in cancer provide a strong rationale for further investigation of this and other Mps1 inhibitors in oncology drug development.

References

- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 3. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. 細胞計數與健康分析 [sigmaaldrich.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

Mps1-IN-7 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Mps1-IN-7, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to offer a thorough resource for researchers in oncology and drug discovery.

Introduction

Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is associated with genomic instability and has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3] this compound has emerged as a potent inhibitor of Mps1, demonstrating significant potential for further investigation. Understanding its selectivity profile is paramount for predicting its therapeutic window and potential off-target effects.

Quantitative Kinase Selectivity Profile

This compound is a potent inhibitor of Mps1 kinase with a reported half-maximal inhibitory concentration (IC50) of 0.020 µM. While a comprehensive screen of this compound against a broad panel of kinases is not publicly available, existing data indicates a degree of selectivity. The inhibitor shows activity against Jun N-terminal kinases JNK1 and JNK2, with IC50 values of 0.11 µM and 0.22 µM, respectively. This suggests a 5.5-fold and 11-fold selectivity for Mps1 over JNK1 and JNK2, respectively.

For a representative understanding of the selectivity of this class of inhibitors, the profiles of the structurally related compounds, Mps1-IN-1 and Mps1-IN-2, are presented below. These compounds were evaluated against a panel of 352 kinases.

Table 1: Kinase Selectivity of Mps1-IN-1 and Mps1-IN-2 [4]

| Kinase | Mps1-IN-1 (IC50, nM) | Mps1-IN-2 (IC50, nM) |

| Mps1 | 367 | 145 |

| Alk | >1000 | >1000 |

| Ltk | >1000 | >1000 |

| Gak | >1000 | Significant Activity |

| Plk1 | >1000 | Significant Activity |

| Selectivity demonstrated as >1000-fold for most of the 352 kinases tested. |

Note: "Significant Activity" for Mps1-IN-2 against Gak and Plk1 indicates these as notable off-targets for this specific compound.[4]

Experimental Protocols

The following section details a representative experimental protocol for determining the kinase inhibitory activity of compounds like this compound. The LanthaScreen™ Kinase Binding Assay is a common method for such evaluations and was utilized for the characterization of the related inhibitors Mps1-IN-1 and Mps1-IN-2.[4]

LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[5][6]

Materials:

-

Mps1 Kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test Inhibitor (e.g., this compound)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then diluted in Kinase Buffer A to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: The Mps1 kinase and the Eu-anti-Tag antibody are diluted in Kinase Buffer A to a 2X final concentration.

-

Tracer Preparation: The Alexa Fluor™ 647-labeled tracer is diluted in Kinase Buffer A to a 4X final concentration.

-

Assay Assembly:

-

4 µL of the diluted test compound is added to the wells of a 384-well plate.

-

8 µL of the 2X kinase/antibody mixture is then added to each well.

-

Finally, 4 µL of the 4X tracer solution is added to initiate the binding reaction.

-

-